molecular formula C15H10N2O4 B1224450 (3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone

(3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone

Cat. No.: B1224450
M. Wt: 282.25 g/mol
InChI Key: WFHQUIDYYGWVLY-UHFFFAOYSA-N
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Description

(3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone typically involves multi-step organic reactions. One common method includes the nitration of a benzofuran derivative followed by amination and subsequent coupling with a phenylmethanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-5-nitro-2-benzofuranyl)-phenylmethanol
  • (3-Amino-5-nitro-2-benzofuranyl)-phenylacetonitrile
  • (3-Amino-5-nitro-2-benzofuranyl)-phenylacetamide

Uniqueness

(3-Amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of an amino group, nitro group, and benzofuran ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

(3-amino-5-nitro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H10N2O4/c16-13-11-8-10(17(19)20)6-7-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2

InChI Key

WFHQUIDYYGWVLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)[N+](=O)[O-])N

solubility

1.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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